2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an isopropyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with isopropyl-substituted pyrimidinone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to increase yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one
- 2-(1-Aminocyclohexyl)-6-(tert-butyl)-3,4-dihydropyrimidin-4-one
Uniqueness
2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H21N3O/c1-9(2)10-8-11(17)16-12(15-10)13(14)6-4-3-5-7-13/h8-9H,3-7,14H2,1-2H3,(H,15,16,17) |
InChI Key |
LORXODRSKZVBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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